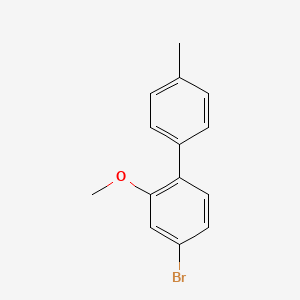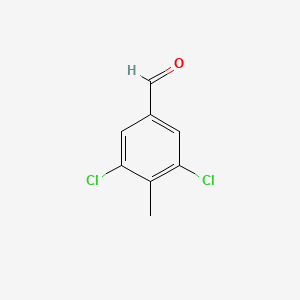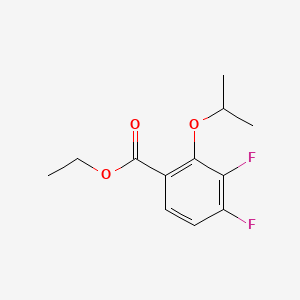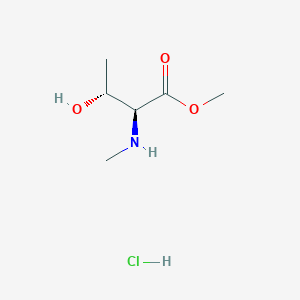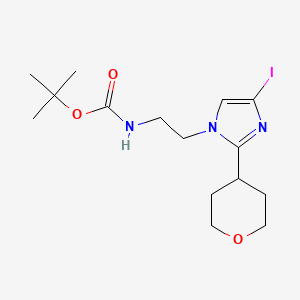
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
准备方法
The synthesis of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
化学反应分析
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
科学研究应用
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
相似化合物的比较
3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride can be compared with other 1,3,4-thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-(2,4-Difluorophenyl)-1,3,4-thiadiazole: Exhibits potent antifungal activity.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 3,3-Difluoro-1-(1,3,4-thiadiazol-2-YL)cyclobutan-1-amine hydrochloride lies in its specific structural features, such as the presence of the cyclobutane ring and the difluoro substituents, which contribute to its distinct chemical and biological properties .
属性
分子式 |
C6H8ClF2N3S |
|---|---|
分子量 |
227.66 g/mol |
IUPAC 名称 |
3,3-difluoro-1-(1,3,4-thiadiazol-2-yl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3S.ClH/c7-6(8)1-5(9,2-6)4-11-10-3-12-4;/h3H,1-2,9H2;1H |
InChI 键 |
BSSQKUDUXXUVIZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)(C2=NN=CS2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



